molecular formula C9H12O3 B14509174 5-Hydroxy-3-methoxy-2-(prop-2-en-1-yl)cyclopent-2-en-1-one CAS No. 62848-01-5

5-Hydroxy-3-methoxy-2-(prop-2-en-1-yl)cyclopent-2-en-1-one

Cat. No.: B14509174
CAS No.: 62848-01-5
M. Wt: 168.19 g/mol
InChI Key: XGIQVCROEADMLS-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methoxy-2-(prop-2-en-1-yl)cyclopent-2-en-1-one is an organic compound belonging to the class of cyclopentenones This compound is characterized by a cyclopentene ring substituted with hydroxy, methoxy, and prop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-methoxy-2-(prop-2-en-1-yl)cyclopent-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentadiene, methanol, and propenyl bromide.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-methoxy-2-(prop-2-en-1-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentane ring.

    Substitution: The hydroxy and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted cyclopentenones, cyclopentanes, and other derivatives depending on the specific reaction conditions.

Scientific Research Applications

5-Hydroxy-3-methoxy-2-(prop-2-en-1-yl)cyclopent-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methoxy-2-(prop-2-en-1-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and nitric oxide synthase (NOS).

    Pathways: It can modulate signaling pathways related to inflammation and cell survival, including the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-4-methoxy-5-prop-1-en-2-ylfuran-2-one: Similar in structure but contains a furan ring instead of a cyclopentene ring.

    2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: Another cyclopentenone derivative with different substituents.

Uniqueness

5-Hydroxy-3-methoxy-2-(prop-2-en-1-yl)cyclopent-2-en-1-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications in various fields of research.

Properties

CAS No.

62848-01-5

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

5-hydroxy-3-methoxy-2-prop-2-enylcyclopent-2-en-1-one

InChI

InChI=1S/C9H12O3/c1-3-4-6-8(12-2)5-7(10)9(6)11/h3,7,10H,1,4-5H2,2H3

InChI Key

XGIQVCROEADMLS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C(C1)O)CC=C

Origin of Product

United States

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